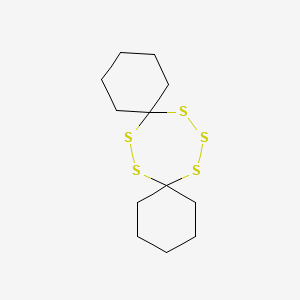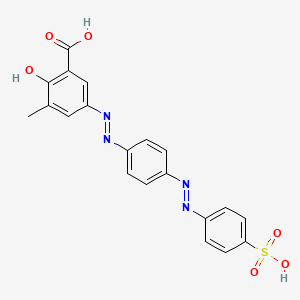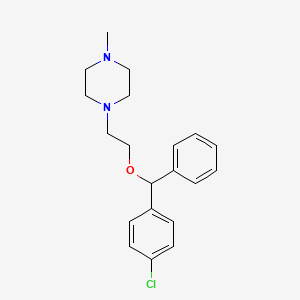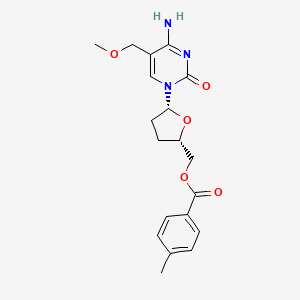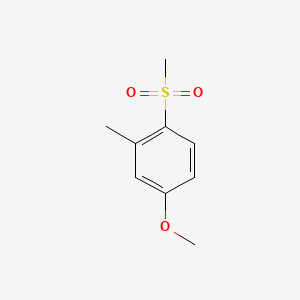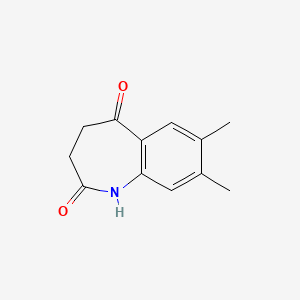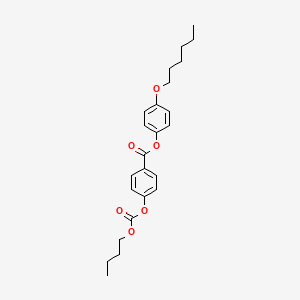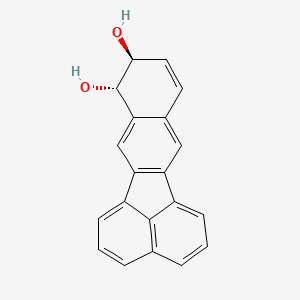
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(k)fluoranthene, which is a known environmental pollutant and potential carcinogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol typically involves the reduction of benzo(k)fluoranthene. One common method is the catalytic hydrogenation of benzo(k)fluoranthene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the dihydrodiol product.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydrobenzo(k)fluoranthene derivatives.
Substitution: Halogenated or nitrated PAH derivatives.
Applications De Recherche Scientifique
Chemistry: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is used as a model compound in studies of PAH metabolism and environmental chemistry. Its reactions and derivatives help in understanding the behavior of PAHs in the environment.
Biology: In biological research, this compound is studied for its potential genotoxic and carcinogenic effects. It serves as a reference compound in toxicological studies to assess the impact of PAHs on living organisms.
Medicine: Research into the medical applications of this compound is limited. its derivatives are explored for their potential use in developing anti-cancer drugs and other therapeutic agents.
Industry: While not widely used in industry, the compound’s derivatives may have applications in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause DNA damage, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA, proteins, and cellular membranes, where it can induce structural and functional changes.
Comparaison Avec Des Composés Similaires
- trans-9,10-Dihydrobenzo(a)pyrene-9,10-diol
- trans-7,8-Dihydrobenzo(a)anthracene-7,8-diol
- trans-9,10-Dihydrobenzo(e)pyrene-9,10-diol
Comparison: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is unique due to its specific dihydrodiol structure and the position of the hydroxyl groups. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to these structural differences. For instance, the position of the hydroxyl groups can influence the compound’s ability to form DNA adducts and its overall genotoxic potential.
Propriétés
Numéro CAS |
76479-15-7 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(8S,9S)-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
Clé InChI |
JZGNJVBRLOKLLB-ICSRJNTNSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5[C@@H]([C@H](C=CC5=C4)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
